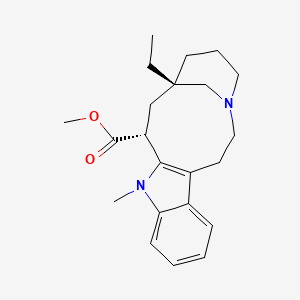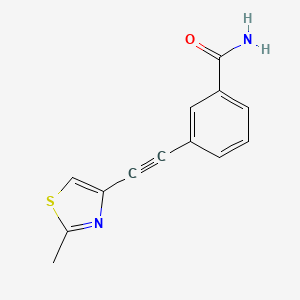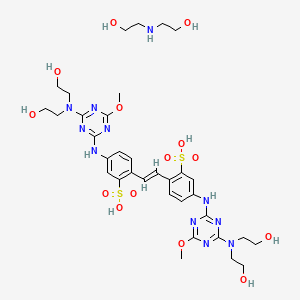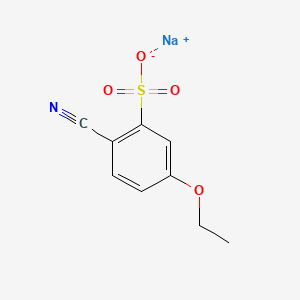
Sodium 2-cyano-5-ethoxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-cyano-5-ethoxybenzenesulphonate is an organic compound with the molecular formula C9H8NNaO4S. It is a sodium salt of 2-cyano-5-ethoxybenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-cyano-5-ethoxybenzenesulphonate typically involves the sulfonation of 2-cyano-5-ethoxybenzene. The process begins with the nitration of ethoxybenzene to introduce the cyano group, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-cyano-5-ethoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Sodium 2-cyano-5-ethoxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a labeling agent in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of sodium 2-cyano-5-ethoxybenzenesulphonate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonate group enhances the compound’s solubility and reactivity. These interactions facilitate the compound’s role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-cyano-5-methoxybenzenesulphonate
- Sodium 2-cyano-5-propoxybenzenesulphonate
- Sodium 2-cyano-5-butoxybenzenesulphonate
Uniqueness
Sodium 2-cyano-5-ethoxybenzenesulphonate is unique due to its specific ethoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
94159-55-4 |
|---|---|
Molecular Formula |
C9H8NNaO4S |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
sodium;2-cyano-5-ethoxybenzenesulfonate |
InChI |
InChI=1S/C9H9NO4S.Na/c1-2-14-8-4-3-7(6-10)9(5-8)15(11,12)13;/h3-5H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
ROVCHLIPMLVMLL-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C#N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


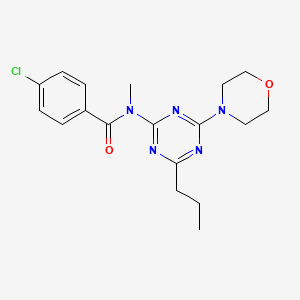

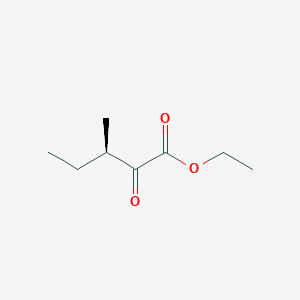

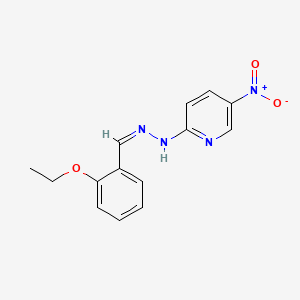
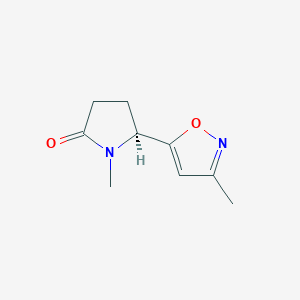


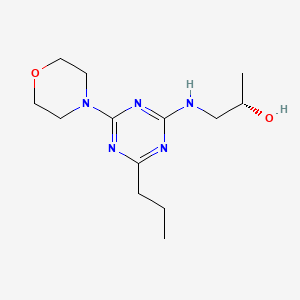

![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
